(2-methyl-4,6-dinitrophenyl) acetate
Description
Historical Context of Dinitrophenyl Acetate Research
The investigation of dinitrophenyl acetate compounds began in earnest during the early 20th century as part of broader research into nitroaromatic chemistry. The foundational work on these compounds emerged from studies of dinitrophenol derivatives, which were first systematically explored in the context of explosive and dye chemistry during the late 19th and early 20th centuries. The historical significance of these investigations became apparent when researchers recognized that dinitro-substituted aromatic compounds possessed unique electronic properties that made them valuable for synthetic chemistry applications.
Early research in this field was characterized by studies of 2,4-dinitrophenyl acetate, which served as a prototype for understanding the reactivity patterns of nitroaromatic esters. The kinetic studies conducted by researchers in the 1930s and 1940s established fundamental principles regarding the nucleophilic substitution of these compounds with various amines. These investigations revealed that the presence of nitro groups in the 2 and 4 positions significantly enhanced the electrophilic character of the aromatic ring, making these compounds particularly susceptible to nucleophilic attack.
The development of more sophisticated analytical techniques in the latter half of the 20th century allowed for more detailed mechanistic studies. Researchers began to investigate the aminolysis reactions of 2,4-dinitrophenyl acetate with secondary alicyclic amines, revealing important insights into the formation and breakdown of tetrahedral intermediates. These studies demonstrated that the reactions proceed through concerted mechanisms, with Brönsted-type plots showing linear relationships with slopes of 0.41 for 2,4,6-trinitrophenyl acetate reactions.
The specific study of (2-methyl-4,6-dinitrophenyl) acetate emerged as researchers sought to understand how methyl substitution affects the reactivity patterns established for the parent dinitrophenyl acetate compounds. This compound represents an important variation where the nitro groups are positioned at the 4 and 6 positions relative to the acetate group, with an additional methyl substituent at the 2 position. Historical research has shown that this substitution pattern creates unique steric and electronic effects that distinguish it from other members of the dinitrophenyl acetate family.
Properties
CAS No. |
18461-55-7 |
|---|---|
Molecular Formula |
C9H8N2O6 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
(2-methyl-4,6-dinitrophenyl) acetate |
InChI |
InChI=1S/C9H8N2O6/c1-5-3-7(10(13)14)4-8(11(15)16)9(5)17-6(2)12/h3-4H,1-2H3 |
InChI Key |
OEMKFZGDLXBFNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
18461-55-7 |
Synonyms |
Acetic acid 2-methyl-4,6-dinitrophenyl ester |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-methyl-4,6-dinitrophenyl) acetate typically involves the nitration of 2-methylphenol (o-cresol) followed by esterification. The nitration process introduces nitro groups at the 4 and 6 positions of the phenol ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-4,6-dinitrophenol is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine to form the acetate ester .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
(2-methyl-4,6-dinitrophenyl) acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetate ester group can be hydrolyzed to yield the corresponding phenol under acidic or basic conditions.
Nucleophilic Aromatic Substitution: The nitro groups make the aromatic ring more susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles. Major products formed from these reactions include 2-methyl-4,6-diaminophenol and various substituted phenols .
Scientific Research Applications
(2-methyl-4,6-dinitrophenyl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of (2-methyl-4,6-dinitrophenyl) acetate involves its interaction with biological molecules. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, inhibiting their function and leading to cellular dysfunction. The specific molecular targets and pathways involved depend on the biological context and the specific derivative of the compound being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The primary distinction between (2-methyl-4,6-dinitrophenyl) acetate and its analogs lies in the substituent at position 2 of the phenyl ring:
- Target compound : Methyl group (small, linear alkyl).
- Dinoseb acetate: sec-Butyl group (branched alkyl).
- Dinoterb acetate: tert-Butyl group (highly branched alkyl).
- Medinoterb acetate: tert-Butyl and methyl groups (additional methyl at position 5) .
These substituents modulate lipophilicity, steric bulk, and electronic effects, impacting interactions with biological targets and environmental persistence.
Table 1: Comparative Overview of Key Compounds
Environmental and Physicochemical Properties
- Lipophilicity : tert-Butyl and sec-butyl groups increase logP values, enhancing soil adsorption and persistence. Methyl substitution may reduce environmental retention .
- Degradation : Bulkier substituents like tert-butyl resist microbial degradation, leading to longer half-lives. Methyl groups are more readily metabolized .
- Ester Variations: Analogous compounds with non-acetate esters (e.g., isopropylcarbonate in Dinobuton) show altered solubility and activity profiles, suggesting the acetate group in the target compound may influence hydrolysis rates and metabolite formation .
Structure-Activity Relationships (SAR)
- Nitro Groups : The 4,6-dinitro configuration is critical for electron-withdrawing effects, enabling redox cycling and generation of reactive oxygen species in target organisms .
- Substituent Effects: tert-Butyl: Maximizes steric bulk, enhancing membrane permeability and target binding . sec-Butyl: Moderate lipophilicity, balancing efficacy and environmental mobility .
Q & A
Q. What are the recommended synthetic routes for (2-methyl-4,6-dinitrophenyl) acetate, and what experimental parameters are critical for optimizing yield?
Q. How can researchers characterize this compound to confirm structural integrity?
Essential techniques include:
Q. What is the proposed mechanism of action of this compound in biological systems?
The compound likely acts as a pro-drug, hydrolyzing to 2-methyl-4,6-dinitrophenol (DNOC), a metabolic uncoupler. DNOC disrupts oxidative phosphorylation by dissipating the mitochondrial proton gradient, preventing ATP synthesis while generating heat. This mechanism is critical for studying energy metabolism dysregulation .
Advanced Research Questions
Q. How does the stability of this compound vary under environmental conditions, and what analytical methods are suitable for degradation studies?
Stability is pH- and temperature-dependent. Hydrolysis accelerates in alkaline conditions (pH > 8) and at elevated temperatures (>40°C). Researchers should use GC-MS or LC-MS/MS to detect degradation products like DNOC and acetic acid. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) under ICH guidelines provides predictive data .
Degradation Pathways :
- Hydrolysis : Ester cleavage to DNOC.
- Photolysis : Nitro group reduction under UV light.
Q. What experimental strategies can resolve contradictions in toxicity data between this compound and its metabolites?
Comparative studies using isotopic labeling (e.g., ¹⁴C-acetate) can track metabolic fate in model organisms. Dose-response assays in vitro (e.g., mitochondrial isolation) and in vivo (e.g., zebrafish embryos) help distinguish parent compound effects from metabolite activity. Statistical tools like ANOVA with post-hoc tests are critical for data validation .
Q. How can researchers design assays to evaluate the structure-activity relationship (SAR) of dinitrophenyl acetate derivatives?
Systematic SAR studies should vary substituents (e.g., alkyl groups at the 2-position, nitro group positioning). Key steps:
- Synthesize analogs (e.g., 2-ethyl, 2-isopropyl derivatives).
- Test uncoupling activity via oxygen consumption assays in isolated mitochondria.
- Correlate logP values (lipophilicity) with bioactivity using regression analysis. Evidence from structurally similar pesticides (e.g., dinoseb acetate) suggests bulky substituents enhance persistence but reduce hydrolysis rates .
Q. What methodologies are recommended for detecting trace residues of this compound in environmental samples?
Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges. Detection :
- GC-ECD : For volatile derivatives (e.g., silylated DNOC).
- LC-UV/Vis : Quantification at λ = 280 nm (nitroaromatic absorbance).
- HRMS : For unambiguous identification in complex matrices (e.g., soil, water) .
Detection Limits :
| Matrix | Method | LOQ |
|---|---|---|
| Water | LC-MS/MS | 0.1 ppb |
| Soil | GC-ECD | 5 ppb |
Methodological Challenges and Solutions
Q. How can researchers address discrepancies in reported bioactivity data across studies?
Standardize assay conditions (e.g., pH, temperature, cell lines) and validate compound purity via orthogonal methods (e.g., NMR + HPLC). Meta-analyses using platforms like Web of Science or PubChem can identify confounding variables (e.g., solvent effects) .
Q. What computational tools are useful for predicting the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
